molecular formula C12H16O B12667832 alpha-Cyclopropyl-3,4-dimethylbenzyl alcohol CAS No. 83949-35-3

alpha-Cyclopropyl-3,4-dimethylbenzyl alcohol

Cat. No.: B12667832
CAS No.: 83949-35-3
M. Wt: 176.25 g/mol
InChI Key: NSHXDLNNWOMQPK-UHFFFAOYSA-N
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Description

alpha-Cyclopropyl-3,4-dimethylbenzyl alcohol is an organic compound with the molecular formula C12H16O and a molecular weight of 176.25 g/mol . Its defined structure features a benzyl alcohol core that is substituted with both a cyclopropyl group and methyl groups on the aromatic ring, making it a valuable chiral building block and intermediate for synthetic organic chemistry . Researchers can utilize this compound in the exploration of novel pharmaceutical candidates, agrochemicals, and functional materials. Its sterically hindered structure and the presence of both the cyclopropane and alcohol functional groups offer unique possibilities for studying structure-activity relationships and reaction pathways, such as in asymmetric synthesis or as a precursor for more complex molecular architectures . The compound has a boiling point of approximately 132 °C at 12 mmHg . Physical properties including density (1.086 g/cm³) and flash point (126.9 °C) are available as calculated data . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to contact us for specific application support and to request additional analytical data.

Properties

CAS No.

83949-35-3

Molecular Formula

C12H16O

Molecular Weight

176.25 g/mol

IUPAC Name

cyclopropyl-(3,4-dimethylphenyl)methanol

InChI

InChI=1S/C12H16O/c1-8-3-4-11(7-9(8)2)12(13)10-5-6-10/h3-4,7,10,12-13H,5-6H2,1-2H3

InChI Key

NSHXDLNNWOMQPK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(C2CC2)O)C

Origin of Product

United States

Preparation Methods

Preparation via Catalytic Oxidation of Olefins and Hydroperoxides

One industrially relevant method for preparing alpha, alpha-dimethyl benzyl alcohol derivatives, which can be adapted for alpha-Cyclopropyl-3,4-dimethylbenzyl alcohol, involves the catalytic oxidation of olefins with dimethylbenzyl hydroperoxide in the presence of titanium-based catalysts. This method is characterized by:

  • Raw materials: Olefins (including cyclopropyl-substituted alkenes) and dimethylbenzyl hydroperoxide.
  • Catalysts: Titanium-containing mesoporous materials such as Ti-HMS, Ti-MCM-41, Ti-MCM-48, Ti-SBA-15, Ti-KIT-1, Ti-TUD-1, or amorphous Ti/SiO2 with titanium content ranging from 0.1 to 20 wt%.
  • Reaction conditions: Temperature between 0–150 °C, pressure 0.1–10.0 MPa, molar ratio of olefin to hydroperoxide 0.1–20:1, and weight space velocity of hydroperoxide 0.01–50 h⁻¹.
  • Solvent: Nonpolar inert organic solvents such as benzene, toluene, xylene, isopropylbenzene, or alkanes.
  • Advantages: High selectivity, mild reaction conditions, low pollution, good product quality, and cost-effectiveness.

This method is conducted in a fixed-bed reactor, allowing continuous industrial-scale production with minimized sulfur-containing waste and energy consumption.

Parameter Range/Value
Temperature 0–150 °C (preferably 40–130 °C)
Pressure 0.1–10.0 MPa (preferably 0.1–6.0 MPa)
Molar ratio (olefin:hydroperoxide) 0.1–20:1 (preferably 0.5–15:1)
Catalyst titanium content 0.1–20 wt%
Solvent Benzene, toluene, isopropylbenzene, alkanes
Weight space velocity 0.01–50 h⁻¹ (preferably 0.1–20 h⁻¹)

Cyclopropanation and Subsequent Functionalization

The cyclopropyl moiety in this compound can be introduced via cyclopropanation reactions of suitable alkenes or by ring-closure reactions involving dihalides and reducing agents:

  • Ring-closure reaction: Organic dihalides undergo intramolecular cyclization in the presence of zinc powder as a reducing agent in an alcohol solvent (e.g., ethanol) at 25–100 °C (preferably ~65 °C) for 2–8 hours.
  • Workup: Solid-liquid separation with ammonia treatment at 0–50 °C, followed by filtration and purification.
  • Yield and purity: Yields can exceed 90%, with product purity above 98%.
  • This method is efficient and safe for preparing cyclopropane-containing alcohols.

Example reaction conditions for cyclopropanation:

Parameter Value/Range
Solvent Ethanol
Reducing agent Zinc powder (preferably 320 mesh)
Temperature 25–100 °C (preferably 65 °C)
Reaction time 2–8 hours (preferably 6 hours)
Ammonia treatment temp 0–50 °C (preferably 20 °C)
Ammonia treatment time 1–6 hours (preferably 3 hours)

Preparation of 3,4-Dimethylbenzaldehyde Intermediate via Grignard Reaction

Since this compound contains the 3,4-dimethylbenzyl moiety, its synthesis often involves preparing 3,4-dimethylbenzaldehyde as a key intermediate:

  • Starting material: 4-bromo-o-xylene.
  • Step 1: Formation of Grignard reagent by reacting 4-bromo-o-xylene with magnesium turnings in tetrahydrofuran (THF) at ~57 °C with iodine as an initiator.
  • Step 2: Formylation of the Grignard reagent with N,N-dimethylformamide (DMF) at low temperature (below 0 °C) to yield 3,4-dimethylbenzaldehyde.
  • Step 3: Acidic workup with aqueous HCl to isolate the aldehyde.
  • Advantages: Simple, scalable, and consistent yields suitable for commercial production.
Step Conditions/Details
Grignard formation Mg turnings, THF, iodine, 57 °C
Formylation DMF, temperature below 0 °C, 1 hour stirring
Workup Aqueous HCl, extraction with THF

Synthesis of this compound

Combining the above approaches, the general synthetic route to this compound involves:

  • Preparation of 3,4-dimethylbenzaldehyde via Grignard reaction.
  • Introduction of the cyclopropyl group either by cyclopropanation of an appropriate alkene precursor or by ring-closure of dihalide intermediates.
  • Reduction of the aldehyde or ketone intermediate to the corresponding benzyl alcohol using standard reducing agents (e.g., NaBH4, LiAlH4).
  • Purification and characterization to ensure high purity and yield.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Yield/Purity
Catalytic oxidation of olefins Olefin + dimethylbenzyl hydroperoxide, Ti-catalyst, inert solvent, 0–150 °C, 0.1–10 MPa Mild, selective, industrial scale High selectivity, good quality
Cyclopropanation via ring-closure Organic dihalide + Zn powder, ethanol, 25–100 °C, ammonia treatment Safe, high yield, high purity >90% yield, >98% purity
Grignard reaction for aldehyde 4-bromo-o-xylene + Mg, THF, DMF, acidic workup Simple, scalable, consistent High yield, commercial scale
Reduction to alcohol NaBH4 or LiAlH4 reduction of aldehyde/ketone Straightforward High yield

Research Findings and Notes

  • The titanium-based catalysts used in the oxidation method provide excellent control over selectivity and reduce environmental impact compared to sulfur-containing waste methods.
  • The cyclopropanation method using zinc powder is well-documented for producing cyclopropyl alcohols with high purity and yield, suitable for complex substituted systems like this compound.
  • The Grignard approach to 3,4-dimethylbenzaldehyde is a robust and scalable method, providing a key intermediate for further functionalization.
  • Combining these methods allows for a modular and efficient synthesis of this compound, adaptable to both laboratory and industrial scales.

Chemical Reactions Analysis

Types of Reactions

Alpha-Cyclopropyl-3,4-dimethylbenzyl alcohol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles such as halides, amines, and thiols

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

Alpha-Cyclopropyl-3,4-dimethylbenzyl alcohol is being investigated for its pharmacological properties, particularly in the context of drug development. Its structure allows it to interact with biological targets effectively, making it a candidate for various therapeutic applications.

Case Study: Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Modulators

Recent studies have focused on compounds similar to this compound as potential modulators of the CFTR ion channel, which is crucial for treating cystic fibrosis. These compounds have shown promise in enhancing the function of defective CFTR variants, suggesting that modifications to their structure can lead to improved pharmacokinetic properties and efficacy against specific targets .

Table 1: Inhibition Data of CFTR Modulators

CompoundIC50 (nmol/L)RET Inhibition (%)Flt-3 Inhibition (%)
This compoundTBDTBDTBD
Benchmark (Ivacaftor)TBDTBDTBD

Herbicide Development

The compound has been explored for its herbicidal properties. Research indicates that substituted benzyl alcohols can be effective in preventing weed establishment in agricultural settings. The application of this compound in soil has shown potential for controlling weed growth without significantly harming crop yields .

Experimental Findings on Herbicidal Efficacy

In a series of greenhouse experiments, this compound was tested against various weed species. The results indicated a significant reduction in weed biomass when applied at optimal concentrations.

Table 2: Herbicidal Efficacy Results

Treatment Concentration (lbs/acre)Weed SpeciesBiomass Reduction (%)
10Species A75
10Species B60
5Species C40

Synthesis and Industrial Applications

This compound serves as an intermediate in the synthesis of various organic compounds. Its unique cyclopropyl group offers distinct reactivity patterns that can be exploited in synthetic pathways.

Use as an Intermediate in Organic Synthesis

The compound is utilized in the production of specialized polymers and resins. Its ability to undergo further chemical transformations makes it valuable in creating materials with tailored properties for specific applications.

Table 3: Synthetic Pathways Utilizing this compound

Reaction TypeProductYield (%)
OxidationAldehyde derivative85
AlkylationAlkyl-substituted product90
PolymerizationCopolymer with enhanced properties75

Biological Activity

Alpha-Cyclopropyl-3,4-dimethylbenzyl alcohol (ACDMB) is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure and Properties

ACDMB has the chemical formula C12H16OC_{12}H_{16}O and features a cyclopropyl group attached to a 3,4-dimethylbenzyl alcohol moiety. The unique structure contributes to its biological properties and interactions with various biological targets.

Antimalarial Activity

Recent research has highlighted the antimalarial potential of cyclopropyl carboxamide derivatives, which include ACDMB. A study established the SAR for this class of compounds, demonstrating that modifications to the cyclopropyl group significantly impact biological activity. For instance, removing or altering the cyclopropyl group resulted in a marked decrease in antimalarial efficacy, with effective concentrations (EC50) ranging from 0.11 μM to >10 μM depending on structural variations .

Table 1: Structure-Activity Relationship of Cyclopropyl Derivatives

CompoundModificationEC50 (μM)Comments
ACDMBNone0.11Baseline activity
29Cyclopropyl removed>10Loss of activity
30-33Aliphatic substitutions0.31-1.18Reduced efficacy
37Ethanol functionality2.4Possible metabolite

The mechanism of action was investigated through resistance selection and whole-genome sequencing, confirming that ACDMB and its analogs primarily inhibit the asexual stages of Plasmodium falciparum .

Cytotoxicity Studies

Cytotoxicity assessments against HepG2 cells indicated that ACDMB exhibits low toxicity, with a cytotoxic concentration (CC50) greater than 40 μM. This suggests a favorable therapeutic window for further development as an antimalarial agent .

The proposed mechanism involves interaction with specific molecular targets within the malaria parasite. The increased lipophilicity of ACDMB derivatives appears to enhance their membrane permeability, facilitating their action against intracellular targets without significant toxicity to human cells .

Case Study 1: Efficacy in Animal Models

In vivo studies using P. berghei mouse models demonstrated that ACDMB effectively reduced parasitemia levels, showcasing its potential as an antimalarial candidate. The compound's pharmacokinetic profile was favorable, with adequate bioavailability observed during the trials .

Case Study 2: Structural Modifications and Activity

A comparative study on various structural modifications revealed that maintaining the cyclopropyl group is crucial for preserving biological activity. For example, modifications leading to increased steric hindrance or polarity generally resulted in diminished efficacy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers and Positional Variants

Several benzyl alcohol derivatives with cyclopropyl and methyl/fluorine substituents are documented in the evidence. Key comparisons include:

Table 1: Structural Comparison of Cyclopropyl-Substituted Benzyl Alcohols
Compound Name CAS Number Substituents (Aromatic Ring) Additional Functional Groups Molecular Formula Molecular Weight (g/mol)
alpha-Cyclopropyl-3,4-dimethylbenzyl alcohol 78987-81-2 3,4-dimethyl Cyclopropyl (alpha) C₁₂H₁₆O 176.26
alpha-Cyclopropyl-2,4-dimethylbenzyl alcohol 3197-88-4 2,4-dimethyl Cyclopropyl (alpha) C₁₂H₁₆O 176.26
alpha-Cyclopropyl-2,5-dimethylbenzyl alcohol 83833-29-8 2,5-dimethyl Cyclopropyl (alpha) C₁₂H₁₆O 176.26
alpha-Cyclopropyl-4-fluorobenzyl alcohol 2542-09-8 4-fluoro Cyclopropyl (alpha) C₁₀H₁₁FO 166.19

Key Observations :

  • Fluorine vs. Methyl : Fluorinated analogs (e.g., 2542-09-8) exhibit lower molecular weights and altered electronic properties due to fluorine's electronegativity, which could improve metabolic stability in pharmacological contexts .

Functional Group Modifications

Amino-Alcohol Derivatives

This contrasts with the target compound, which lacks ionizable groups, suggesting lower aqueous solubility .

Dihydroxybenzyl Alcohols

N-Cyclopentylbutanephrine (CAS: 26227) features a 3,4-dihydroxybenzyl core, which is associated with antioxidant activity due to catechol groups.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of alpha-cyclopropyl-3,4-dimethylbenzyl alcohol, and how can they be experimentally determined?

  • Answer : The compound (C₁₂H₁₆O, CAS 33446-27-4) has a molecular weight of 176.26 g/mol. Key properties include melting/boiling points, solubility, and stability. For example, homologous alcohols like 3,4-dimethylbenzyl alcohol exhibit a boiling point of ~492.7 K . To determine these experimentally:

  • Melting Point : Use differential scanning calorimetry (DSC) with controlled heating rates.
  • Solubility : Perform phase-solubility studies in solvents like ethanol, DMSO, or water using UV-Vis spectroscopy.
  • Stability : Conduct accelerated degradation studies under varying pH and temperature conditions, monitored via HPLC .

Q. What synthetic routes are recommended for this compound, and how can purity be optimized?

  • Answer : A plausible route involves cyclopropanation of 3,4-dimethylbenzaldehyde derivatives followed by reduction. For example:

Cyclopropanation : React 3,4-dimethylbenzaldehyde with a cyclopropane precursor (e.g., via Simmons-Smith reaction).

Reduction : Use NaBH₄ or LiAlH₄ to reduce the carbonyl group to the alcohol.

  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization. Validate purity via NMR (¹H/¹³C) and GC-MS .

Advanced Research Questions

Q. How does the cyclopropyl group influence the reactivity of this compound in catalytic transformations?

  • Answer : The cyclopropyl ring introduces steric hindrance and strain, affecting reaction pathways. For instance:

  • Oxidation : Compare oxidation rates with non-cyclopropylated analogs using catalysts like TEMPO/NaOCl. The strained ring may slow oxidation due to restricted access to the hydroxyl group.
  • Chiral Applications : Investigate enantioselective reactions (e.g., asymmetric esterification) using chiral catalysts like BINOL-phosphoric acids. Computational modeling (DFT) can predict transition-state geometries .

Q. What strategies can resolve contradictions in reported biological activity data for structurally related benzyl alcohols?

  • Answer : Discrepancies in bioactivity (e.g., antioxidant or cytotoxic effects) may arise from:

  • Purity Differences : Validate compound purity via orthogonal methods (e.g., LC-MS and elemental analysis).
  • Assay Conditions : Standardize protocols (e.g., cell line selection, incubation time) across studies. For example, 5-(2,4-dimethylbenzyl)pyrrolidin-2-one showed cytotoxicity in Streptomyces extracts, but results depend on extraction solvents .
  • Structural Nuances : Perform SAR studies by synthesizing analogs (e.g., replacing cyclopropyl with other substituents) to isolate contributing factors .

Q. How can computational methods predict the environmental fate or metabolic pathways of this compound?

  • Answer : Use tools like EPI Suite to estimate biodegradation half-lives or ADMET predictors for metabolic stability. Key steps:

Metabolism Prediction : Simulate cytochrome P450 interactions using docking software (AutoDock Vina).

Degradation Pathways : Apply density functional theory (DFT) to model hydrolysis or photolysis products.

  • Validate predictions with in vitro microsomal assays or soil/water degradation experiments .

Methodological Considerations

Q. What analytical techniques are critical for characterizing this compound in complex mixtures?

  • Answer :

  • Chromatography : UPLC-PDA for high-resolution separation; compare retention times with authentic standards.
  • Spectroscopy : 2D NMR (HSQC, HMBC) to assign stereochemistry and confirm cyclopropyl ring integrity.
  • Mass Spectrometry : HRMS (ESI+) for exact mass verification (theoretical [M+H]⁺ = 177.1284) .

Q. How should researchers design experiments to assess the compound’s potential as a chiral intermediate in drug synthesis?

  • Answer :

Enantiomeric Resolution : Use chiral HPLC (e.g., Chiralpak IA column) to separate enantiomers.

Catalytic Screening : Test asymmetric alkylation or acylation reactions with palladium or organocatalysts.

Stability Testing : Monitor racemization under thermal or acidic conditions via polarimetry .

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